molecular formula C16H20F3N3OS B12484000 N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide

Cat. No.: B12484000
M. Wt: 359.4 g/mol
InChI Key: ANQBBNFKGNJBJE-UHFFFAOYSA-N
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Description

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide is a compound that has garnered interest in the scientific community due to its potential pharmacological applications. This compound features a piperidine ring, a trifluoromethyl group, and a carbamothioyl moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The synthetic route may include:

    Formation of the Piperidine Derivative: This step involves the reaction of a suitable precursor with piperidine under controlled conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved through various methods, such as the use of trifluoromethylating agents.

    Formation of the Carbamothioyl Moiety: This step involves the reaction of the intermediate compound with a thiocarbamoylating agent.

    Final Coupling: The final step involves coupling the intermediate with propanamide under specific reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The carbamothioyl moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amides or thiols.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide involves its interaction with specific molecular targets, such as SRPKs. By inhibiting these kinases, the compound can disrupt the phosphorylation of serine/arginine-rich proteins, leading to alterations in pre-mRNA splicing and the induction of apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent for cancer treatment.

Comparison with Similar Compounds

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H20F3N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C16H20F3N3OS/c1-2-14(23)21-15(24)20-12-10-11(16(17,18)19)6-7-13(12)22-8-4-3-5-9-22/h6-7,10H,2-5,8-9H2,1H3,(H2,20,21,23,24)

InChI Key

ANQBBNFKGNJBJE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCCC2

Origin of Product

United States

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